
7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by a five-membered ring with nitrogen. The structure of these compounds can be influenced by steric factors, and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For example, they can be used in the synthesis of various alkaloids and unusual amino acids .Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Therapeutics
7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride belongs to the class of heterocyclic compounds, which have found extensive applications in the development of therapeutic agents. Heterocyclic compounds, including isoquinoline derivatives, are recognized for their broad spectrum of biological activities. These activities span from antimicrobial to anticancer properties, making them significant in modern therapeutics. A comprehensive review highlighted the importance of isoquinoline and its derivatives in addressing various health conditions such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This underscores the potential of 7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride and similar compounds in contributing to novel pharmacotherapeutic developments (Danao et al., 2021).
Pyrrolidine in Drug Discovery
Pyrrolidine, a core structure in 7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride, is extensively used in drug discovery due to its versatile scaffold for synthesizing biologically active compounds. The saturated five-membered ring of pyrrolidine allows for efficient exploration of the pharmacophore space, contributing significantly to the stereochemistry and three-dimensional coverage of molecules. Pyrrolidine derivatives have been identified for their selectivity and activity across various targets, leading to the development of new compounds for treating human diseases. The review of bioactive molecules with pyrrolidine rings underscores the scaffold’s significance in medicinal chemistry, highlighting its role in the design of novel compounds with diverse biological profiles (Petri et al., 2021).
Synthetic Approaches and Biological Activities
The exploration of propargylic alcohols for synthesizing heterocycles like pyridines, quinolines, and isoquinolines has opened new avenues in medicinal chemistry. These compounds, including structures akin to 7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride, are crucial in drug discovery due to their wide range of biological activities. They form the backbone of many pharmaceuticals, antibiotics, dyes, and agrochemicals, highlighting their importance in developing new therapeutic agents (Mishra et al., 2022).
Mecanismo De Acción
Target of Action
Pyrrolidine derivatives are known to interact with a variety of targets. For instance, some pyrrolidine derivatives have been synthesized as selective androgen receptor modulators . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets androgen receptors, it might bind to these receptors and modulate their activity .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives have been found to affect various pathways depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives can have diverse ADME properties .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-pyrrolidin-1-yl-1,2,3,4-tetrahydroquinoline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-9-15(8-1)12-6-5-11-4-3-7-14-13(11)10-12;;/h5-6,10,14H,1-4,7-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBOIOMPFGGUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(CCCN3)C=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2966828.png)
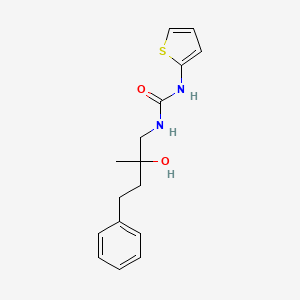
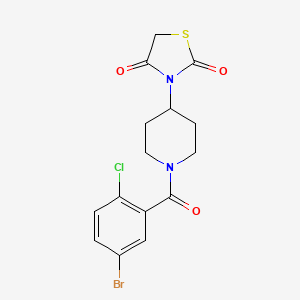
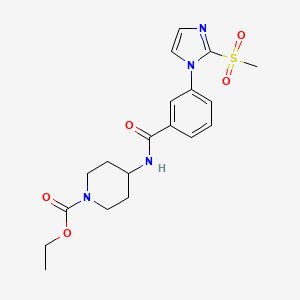
![(1R,5S)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2966836.png)
![1H-Benzo[d]imidazol-7-amine dihydrochloride](/img/structure/B2966837.png)
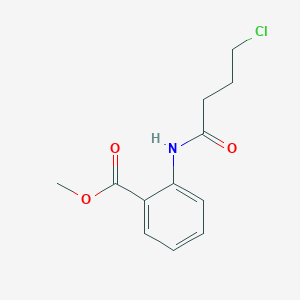

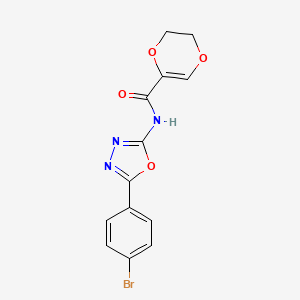
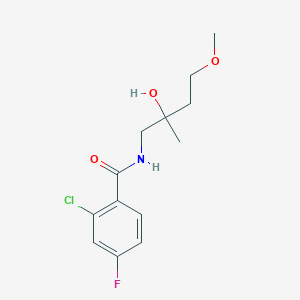
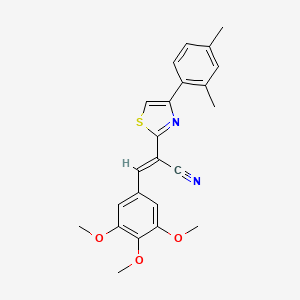
![(E)-ethyl 3-cyano-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2966843.png)
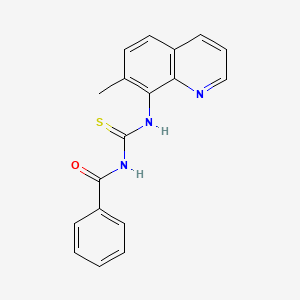
![8-chloro-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2966846.png)